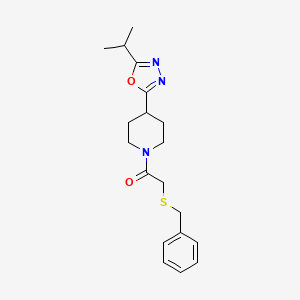
乙酸;噻烷-3-甲酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Acetic acid;thietane-3-carboximidamide” is a chemical compound used for pharmaceutical testing . The molecule contains a total of 15 bonds .
Synthesis Analysis
Thietanes, which are important aliphatic four-membered thiaheterocycles, are found in the pharmaceutical core and structural motifs of some biological compounds . Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .Molecular Structure Analysis
The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The carbon atoms in the chemical structure of thietane-3-carboximidamide are implied to be located at the corner(s) .Chemical Reactions Analysis
The chemistry of carboxylic acid derivatives like “Acetic acid;thietane-3-carboximidamide” is closely related. The main difference is the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .Physical And Chemical Properties Analysis
Most amides, including “Acetic acid;thietane-3-carboximidamide”, are solids at room temperature. The boiling points of amides are much higher than those of alcohols of similar molar mass . The desirable solvent properties of acetic acid, along with its ability to form miscible mixtures with both polar and non-polar compounds, make it a very important industrial solvent .科学研究应用
营养和代谢研究
通常存在于醋中的乙酸已被研究其降低葡萄糖和胰岛素反应以及增加餐后饱腹感的潜力。Östman 等人(2005 年)发现,醋补充剂可以显着降低餐后血糖和胰岛素反应,并增加主观饱腹感,表明其在饮食管理和代谢调节中具有潜在作用 (Östman 等人,2005 年)。
癌症诊断和治疗
研究已经探索了乙酸在癌症诊断和治疗中的用途。例如,Longcroft-Wheaton 等人(2013 年)证明乙酸可以突出 Barrett 食道的风险性瘤变,为早期癌症诊断提供了一个简单且灵敏的工具 (Longcroft-Wheaton 等人,2013 年)。此外,Ohnishi 等人(1994 年)报告了超声引导经皮乙酸注射治疗小肝细胞癌的疗效,表明其作为一种安全有效的治疗方法的潜力 (Ohnishi 等人,1994 年)。
健康和疾病中的微生物群落分析
Gross 等人(2012 年)在龋齿背景下利用乙酸分析细菌群落,突出了其在了解与健康和疾病状态相关的微生物群落特征中的作用 (Gross 等人,2012 年)。
宫颈癌筛查
乙酸也已应用于宫颈癌筛查。Sankaranarayanan 等人(2007 年)进行了一项关于使用 4% 乙酸目视检查(VIA)筛查对宫颈癌发病率和死亡率影响的研究,证明了其在资源匮乏环境中的疗效 (Sankaranarayanan 等人,2007 年)。
安全和危害
作用机制
Target of Action
Acetic acid, one of the components of this compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .
Mode of Action
Acetic acid, as a component of this compound, is a product of the oxidation of ethanol and of the destructive distillation of wood. It is used locally, occasionally internally, as a counterirritant and also as a reagent .
Biochemical Pathways
For instance, it is a product of the oxidation of ethanol and is involved in the citric acid cycle .
Result of Action
Acetic acid is known to generate oxidative stress and can potentially influence cardiovascular function in both humans and rodents after ethanol consumption .
属性
IUPAC Name |
acetic acid;thietane-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.C2H4O2/c5-4(6)3-1-7-2-3;1-2(3)4/h3H,1-2H2,(H3,5,6);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDAIDSJZXGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CS1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)


![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)




![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)
![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)